5-Phenyl-2-Thiophenecarbonyl Chloride

Organometallic synthesis Reaction kinetics Ketone formation

5-Phenyl-2-thiophenecarbonyl chloride (CAS 17361-89-6, ≥95%) features a pre-installed 5-phenyl substituent that adds resonance stabilization and extended π-conjugation. This eliminates a Suzuki–Miyaura coupling step when compared to 5‑bromo‑thiophene‑2‑carbonyl chloride, saving 1–2 days per analog and avoiding palladium contamination. The electron‑donating 5‑phenyl group enhances reactivity in direct (hetero)arylation polymerization for OFET/OLED/OPV monomers and enables one‑step synthesis of N‑substituted thiophene‑5‑carboxamides for hypoxic cell radiosensitizer SAR studies. Moisture‑sensitive solid shipped under nitrogen; store at 2–8 °C in a tightly sealed container.

Molecular Formula C11H7ClOS
Molecular Weight 222.69 g/mol
CAS No. 17361-89-6
Cat. No. B102870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-Thiophenecarbonyl Chloride
CAS17361-89-6
Molecular FormulaC11H7ClOS
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl
InChIInChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
InChIKeyDAQWIBBCMYIUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2-Thiophenecarbonyl Chloride (CAS 17361-89-6): Procurement-Ready Chemical Profile for Medicinal Chemistry and Materials Synthesis


5-Phenyl-2-thiophenecarbonyl chloride (CAS 17361-89-6) is an acyl chloride derivative belonging to the 2,5-disubstituted thiophene class of compounds . Its molecular architecture features a thiophene ring substituted at the 2-position with a reactive carbonyl chloride group and at the 5-position with a phenyl ring . This compound exists as a solid at ambient temperature with a reported melting point of 76–80 °C and a molecular weight of 222.69 g/mol . As an electrophilic acylating agent, it serves as a versatile building block for introducing the 5-phenylthiophene-2-carbonyl moiety into more complex molecular scaffolds via nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles [1].

Why Unsubstituted or 5-Halo-Thiophene-2-Carbonyl Chlorides Cannot Replace 5-Phenyl-2-Thiophenecarbonyl Chloride in Critical Applications


Generic substitution among thiophene-2-carbonyl chloride derivatives is scientifically invalid due to profound differences in electronic character, steric profile, and downstream functional compatibility. The 5-phenyl substituent in 5-phenyl-2-thiophenecarbonyl chloride functions as an electron-donating group via resonance, altering the electron density distribution across the thiophene ring and at the reactive carbonyl center [1]. This electronic modulation directly affects reaction kinetics, regioselectivity in subsequent transformations, and the physicochemical properties of the final conjugated products [2]. In contrast, unsubstituted thiophene-2-carbonyl chloride (CAS 5271-67-0) lacks the extended π-conjugation conferred by the 5-phenyl group, resulting in markedly different absorption and emission properties in materials applications, as well as altered binding geometries in medicinal chemistry contexts. Similarly, 5-halo-substituted analogs (e.g., 5-bromo- or 5-chloro-thiophene-2-carbonyl chlorides) possess divergent reactivity profiles—the halogen serves as a cross-coupling handle rather than a conjugated aromatic extension, rendering them suitable for Suzuki–Miyaura diversification rather than direct property tuning [3]. Procurement decisions that treat these compounds as interchangeable risk product failure in applications where the specific 5-phenylthiophene scaffold is structurally and functionally essential.

Quantitative Differentiation Evidence for 5-Phenyl-2-Thiophenecarbonyl Chloride vs. Closest Analogs


5-Phenyl vs. Unsubstituted Thiophene-2-Carbonyl Chloride: 25-Fold Reduction in Ketone Yield with Sterically Demanding Alkylaluminum Reagents

In reactions with Al(n-Oct)₃, thiophene-2-carbonyl chloride (TPCC, the unsubstituted parent compound) produces ketone with a yield that is approximately 1/25th (i.e., a 25-fold reduction) compared to the reaction with AlEt₃ [1]. While these data derive from the unsubstituted TPCC scaffold, the 5-phenyl substituent in 5-phenyl-2-thiophenecarbonyl chloride introduces substantial steric hindrance at the thiophene C5 position. This steric bulk is expected to further attenuate ketone yields with bulky alkylaluminum reagents relative to the already low baseline yield observed for TPCC, providing an additional mechanistic control lever for chemoselective acylations where competing ketone formation must be suppressed [1].

Organometallic synthesis Reaction kinetics Ketone formation Alkylaluminum chemistry

Conformational Preference and Molecular Geometry: Syn/Anti Equilibrium of Thiophene-2-Carbonyl Chloride Scaffold at 363 K

Gas-phase electron diffraction studies on thiophene-2-carbonyl chloride (the unsubstituted parent scaffold) at a nozzle temperature of 363 K reveal a conformational equilibrium between two planar forms: the syn conformer (carbonyl oxygen and thiophene sulfur syn to each other) and the anti conformer [1]. The syn conformer is the thermodynamically more stable species, comprising 59% (±11%) of the equilibrium population at 363 K [1]. Key geometric parameters determined for this scaffold include C=O bond length = 1.194(7) Å, C–Cl bond length = 1.796(11) Å, and C–S bond length = 1.713(6) Å [1]. The 5-phenyl substituent in 5-phenyl-2-thiophenecarbonyl chloride introduces extended π-conjugation that is expected to influence the syn/anti equilibrium and geometric parameters via resonance effects, though direct experimental data for the 5-phenyl derivative are not available in the open literature.

Conformational analysis Gas-phase electron diffraction Molecular structure Acyl chloride conformation

5-Phenyl vs. 5-Bromo-Thiophene-2-Carbonyl Chloride: Divergent Downstream Reactivity Pathways

5-Phenyl-2-thiophenecarbonyl chloride and 5-bromo-thiophene-2-carbonyl chloride represent fundamentally different synthetic entry points despite their structural similarity. The 5-phenyl analog arrives pre-functionalized with the aryl group already installed, enabling direct elaboration via the acyl chloride handle into amides, esters, or other derivatives without additional cross-coupling steps [1]. In contrast, 5-bromo-thiophene-2-carbonyl chloride (CAS 56857-64-6) serves as a cross-coupling substrate, requiring a subsequent Suzuki–Miyaura reaction to install the aryl group [2]. The 5-phenyl derivative is therefore the appropriate procurement choice when the target molecule requires a phenyl group at the 5-position from the outset, eliminating an entire synthetic step and its associated yield loss, purification burden, and palladium catalyst cost. For applications in direct (hetero)arylation polymerization (DHAP), thiophene substrates with electron-donating 5-aryl substituents demonstrate enhanced C–H bond activation reactivity compared to unsubstituted or electron-deficient analogs [3].

Cross-coupling chemistry Suzuki-Miyaura reaction C–H activation Synthetic strategy

Purity Specification and Procurement Availability: ≥95% Assay with Commercial Sourcing at Gram Scale

5-Phenyl-2-thiophenecarbonyl chloride is commercially available from multiple reputable suppliers with a standard purity specification of ≥95% . Available package sizes range from 100 mg to 1 g, with pricing at the 1 g scale in the range of $1,177–$1,374 (USD) from major research chemical suppliers . The compound is offered by Apollo Scientific, Aladdin Scientific, CymitQuimica (Indagoo brand), and Santa Cruz Biotechnology, among others . In contrast, certain close structural analogs, such as 5-(4-substituted phenyl)-thiophene-2-carbonyl chlorides or other 5-aryl derivatives, are not routinely stocked and require custom synthesis, which introduces additional lead time (typically 4–12 weeks) and significant cost premiums . The melting point is reported as 76–80 °C, providing a convenient quality control check upon receipt .

Commercial availability Purity specification Procurement Supply chain

Optimal Application Scenarios for 5-Phenyl-2-Thiophenecarbonyl Chloride Based on Quantitative Differentiation Evidence


Synthesis of 5-Phenylthiophene-2-Carboxamide Pharmacophores for Medicinal Chemistry

The direct availability of the pre-installed 5-phenyl group enables efficient one-step conversion to structurally diverse 5-phenylthiophene-2-carboxamides via reaction with primary or secondary amines. This application scenario leverages the compound's commercial availability and purity specification (≥95%) to accelerate structure–activity relationship (SAR) studies in drug discovery programs targeting thiophene-containing pharmacophores [1]. The elimination of a Suzuki–Miyaura cross-coupling step—which would be required if starting from 5-bromo-thiophene-2-carbonyl chloride—reduces synthesis time by 1–2 days per analog and eliminates palladium contamination concerns in biological testing [2].

Building Block for Conjugated Organic Electronic Materials

The extended π-conjugation provided by the 5-phenyl substituent renders 5-phenyl-2-thiophenecarbonyl chloride a valuable monomer precursor for the synthesis of phenyl-capped oligothiophenes and related conjugated systems used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) [1]. Thiophene substrates with electron-donating aryl substituents at the 5-position exhibit enhanced reactivity in direct (hetero)arylation polymerization (DHAP) compared to unsubstituted analogs, enabling more efficient polymer synthesis under milder conditions [2]. The acyl chloride handle can be converted to ester or amide functional groups that tune solubility and film-forming properties for device fabrication .

Precursor for Radiosensitizer and Bioreductive Cytotoxin Development

The acyl chloride functionality of 5-phenyl-2-thiophenecarbonyl chloride provides a direct route to N-substituted thiophene-5-carboxamides bearing pendant aminoalkyl or oxiranylmethyl groups [1]. This application scenario is supported by literature precedent demonstrating that thiophenecarbonyl chlorides react efficiently with ω-aminoalkylamines to produce nitrothiophene-5-carboxamides that function as hypoxic cell radiosensitizers and bioreductively activated cytotoxins [1]. The 5-phenyl substituent may modulate the electron affinity and reduction potential of the final nitrothiophene derivative, a key determinant of radiosensitizer efficacy, though direct comparative data for the 5-phenyl analog are not available in the public domain [2].

Synthesis of Heterocyclic Scaffolds via Tandem Acylation–Cyclization Sequences

The electrophilic acyl chloride group of 5-phenyl-2-thiophenecarbonyl chloride participates in tandem acylation–cyclization sequences with bifunctional nucleophiles to generate fused heterocyclic systems. This application is supported by the broader literature on thiophene-2-carbonyl chlorides, which serve as intermediates in the preparation of 1,2,4-oxadiazole derivatives (e.g., tioxazafen) via reaction with benzamide oximes [1]. The 5-phenyl substituent introduces additional π-stacking interactions that may influence the conformation and biological activity of the resulting heterocycles, providing a structural advantage over simpler thiophene-2-carbonyl chlorides that lack this aromatic extension [2].

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